2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Oxadiazole Ring Formation: The benzimidazole derivative is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
Thioether Formation: The oxadiazole compound is further reacted with an appropriate alkylating agent to introduce the thioether linkage.
Morpholine Introduction: Finally, the morpholine group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and thioether sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its optoelectronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and cancer progression.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signaling pathways and cellular responses.
Pathway Modulation: The compound affects various cellular pathways, including apoptosis, cell cycle regulation, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine: This compound shares the benzimidazole core but differs in its functional groups, leading to different biological activities.
1-Methyl-2-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-imidazole: Another compound with a similar core structure but different substituents, affecting its chemical and biological properties.
Uniqueness
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is unique due to its combination of benzimidazole, oxadiazole, and morpholine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c23-16(22-7-9-24-10-8-22)11-26-17-21-20-15(25-17)6-5-14-18-12-3-1-2-4-13(12)19-14/h1-4H,5-11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGQNFFHNIFDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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